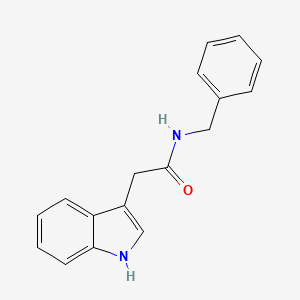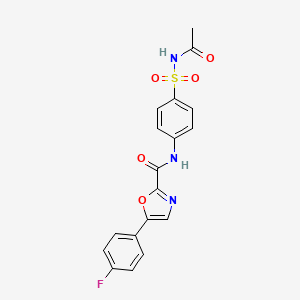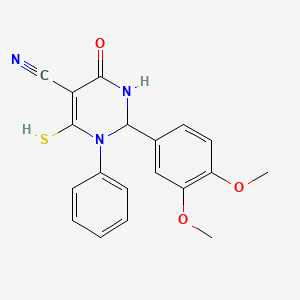![molecular formula C10H8ClN3O B2512638 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-80-4](/img/structure/B2512638.png)
4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde . This process usually requires acid catalysis . For example, 2-Chloro-4-(o-chloroanilino-methyl)-phenylamine could be formed by isomeric rearrangement of N, N ′-bis-(2-chlorophenyl)-methane diamine over HY zeolite .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one” are not fully detailed in the search results. It is known that the compound is not soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one and similar compounds have been synthesized and studied for their structural properties. For instance, a study described the synthesis of spiro-fused pyrazolones, where a hydroxylamine reaction with 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles led to compounds mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones (Holzer et al., 2003). These compounds were further treated to produce triazaspiro[2.4]hepta-1,6-dien-4-ones, with their structure confirmed by single-crystal X-ray analysis and NMR spectroscopy.
Spectroscopic and Computational Studies
- Studies have also focused on the spectroscopic and computational analysis of pyrazolone derivatives. A research paper investigated the structure of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, determining that they exist predominantly in a specific tautomeric form with intramolecular hydrogen bonding (Rockley & Summers, 1981). Another study synthesized pyrazole derivatives with 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, performing quantum mechanical calculations and testing for antibacterial and antitumor properties (Hamama et al., 2012).
Crystallographic Analysis
- Crystallographic analysis of these compounds provides insights into their molecular geometry and potential applications. For example, a study of (4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one revealed detailed information about its crystal packing and molecular conformation stabilized by intramolecular hydrogen bonding (Chi et al., 2009).
Mass Spectral Analysis
- Mass spectral analysis of these compounds, including fragmentation patterns, is another key area of research. This helps in understanding the stability and reactivity of these molecules under different conditions. A study elucidated the mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one derivatives, identifying the principal fragmentation routes and minor routes involving the loss of various groups (Keats et al., 1982).
Biological and Pharmacological Investigations
- While excluding specific drug use and side effects, there's research investigating the broader biological activities of these compounds. For instance, studies have explored their potential antibacterial, antitumor, and antimalarial activities. These applications are derived from their unique structural and chemical properties, making them candidates for further pharmaceutical development (Al-Adiwish et al., 2017).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-1-3-9(4-2-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJRNKWSPGTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CNNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)

![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2512562.png)

![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)



![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)


![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)